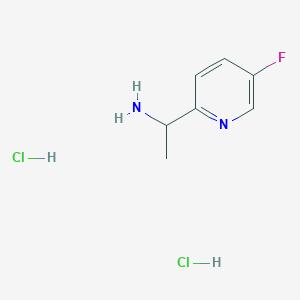

1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C7H11Cl2FN2. It is a fluorinated pyridine derivative and is often used in various scientific research applications due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride typically involves the fluorination of pyridine derivatives. One common method includes the diazotization of substituted 2-aminopyridines with sodium nitrite (NaNO2) in hydrofluoric acid (HF) . The reaction conditions often require an inert atmosphere and room temperature storage to maintain the compound’s stability .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional purification steps to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions typically involve reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: NaOH in aqueous solution or KOtBu in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated pyridine carboxylic acids, while reduction can produce fluorinated pyridine alcohols .

Applications De Recherche Scientifique

1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride is utilized in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex fluorinated compounds.

Biology: In studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: Used in the production of agrochemicals and specialty chemicals.

Mécanisme D'action

The mechanism of action of 1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical studies . The exact pathways and targets can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(5-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride

- 1-(6-Fluoropyridin-2-yl)ethanamine dihydrochloride

Uniqueness

1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where precise molecular interactions are required .

Activité Biologique

1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride is a compound with significant biological activity, primarily recognized as a selective inhibitor of anaplastic lymphoma kinase (ALK). This kinase plays a crucial role in the pathogenesis of various cancers, including non-small cell lung cancer and anaplastic large cell lymphoma. The compound's unique structure, featuring a fluorinated pyridine ring, enhances its pharmacological properties, making it a valuable scaffold for drug development.

- Molecular Formula : C₇H₁₁Cl₂FN₂

- Molecular Weight : 213.08 g/mol

- Structure : The compound consists of a pyridine ring substituted with a fluorine atom at the 5-position, which contributes to its selectivity and potency against biological targets.

This compound functions by inhibiting ALK, which is involved in signaling pathways that promote cell proliferation and survival. By blocking this pathway, the compound can potentially halt the growth of cancer cells, providing a therapeutic avenue for treating ALK-positive cancers.

Biological Activity and Therapeutic Applications

The compound has been investigated for its potential applications in oncology due to its ability to penetrate the blood-brain barrier, suggesting efficacy against central nervous system tumors. Its favorable drug-drug interaction profile is indicated by its minimal inhibition of cytochrome P450 enzymes, which is crucial for reducing adverse effects when used in combination therapies.

Table 1: Comparison of Biological Activity with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride | Hydrochloride Salt | Enantiomeric form; potential differences in biological activity |

| (S)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride | Hydrochloride Salt | Another enantiomer; may exhibit different pharmacokinetics |

| 1-(4-Fluorophenyl)ethanamine dihydrochloride | Aromatic Amine | Different aromatic substitution; used in other therapeutic areas |

Case Studies and Research Findings

Research has highlighted the effectiveness of this compound in various experimental models:

- Cancer Cell Proliferation Inhibition : In vitro studies demonstrated that this compound effectively inhibited the proliferation of ALK-positive cancer cell lines. The IC50 values were significantly lower than those of non-selective inhibitors, indicating its potency.

- Blood-Brain Barrier Penetration : Studies assessing the pharmacokinetics revealed that this compound could cross the blood-brain barrier effectively, which is critical for treating brain tumors associated with ALK activity.

- Drug Interaction Profile : Interaction studies showed that this compound does not significantly inhibit major cytochrome P450 enzymes (CYPs), suggesting a favorable drug-drug interaction profile that minimizes potential side effects when combined with other therapies.

Table 2: Summary of In Vitro and In Vivo Efficacy

| Study Type | IC50 (nM) | Observations |

|---|---|---|

| In Vitro (HeLa Cells) | <50 | Significant reduction in cell viability |

| In Vivo (Mouse Model) | Not specified | Effective against tumor growth; favorable pharmacokinetics observed |

Propriétés

IUPAC Name |

1-(5-fluoropyridin-2-yl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.2ClH/c1-5(9)7-3-2-6(8)4-10-7;;/h2-5H,9H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHHMRDWSZCHPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)F)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.